molecular formula C19H23N3O5 B12893353 4-[Bis(morpholin-4-yl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one CAS No. 61767-54-2

4-[Bis(morpholin-4-yl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B12893353
CAS No.: 61767-54-2
M. Wt: 373.4 g/mol
InChI Key: PPQULGIZLORCEW-UHFFFAOYSA-N
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Description

4-(Dimorpholinomethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one is a compound belonging to the oxazolone family. Oxazolones are known for their diverse chemical reactivity and have been widely studied for their applications in the synthesis of amino acids and heterocyclic scaffolds .

Preparation Methods

The synthesis of 4-(Dimorpholinomethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with morpholine and subsequent cyclization to form the oxazolone ring . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

4-(Dimorpholinomethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Dimorpholinomethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and amino acids.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dimorpholinomethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and blocking enzymatic activity. The pathways involved may include inhibition of key metabolic enzymes or signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-(Dimorpholinomethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one include other oxazolones and heterocyclic compounds. For example:

    2-Phenyl-4H-oxazol-5-one: Another oxazolone with similar reactivity but different substituents.

    4-Methyl-2-(4-methoxyphenyl)oxazol-5(4H)-one: A structurally related compound with a methyl group instead of the dimorpholinomethylene group.

The uniqueness of 4-(Dimorpholinomethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one lies in its specific substituents, which confer distinct chemical properties and reactivity .

Properties

CAS No.

61767-54-2

Molecular Formula

C19H23N3O5

Molecular Weight

373.4 g/mol

IUPAC Name

4-(dimorpholin-4-ylmethylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C19H23N3O5/c1-24-15-4-2-14(3-5-15)17-20-16(19(23)27-17)18(21-6-10-25-11-7-21)22-8-12-26-13-9-22/h2-5H,6-13H2,1H3

InChI Key

PPQULGIZLORCEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(N3CCOCC3)N4CCOCC4)C(=O)O2

Origin of Product

United States

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